N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide

Description

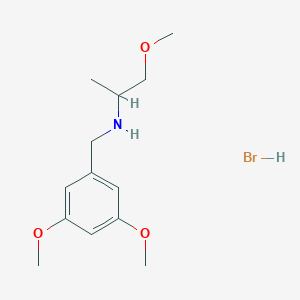

N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a synthetic organic compound featuring a 3,5-dimethoxybenzyl group attached to a methoxy-substituted propanamine backbone, with a hydrobromide counterion. Its molecular weight is 217.27 g/mol . The compound’s structure includes two methoxy (-OCH₃) groups at the 3- and 5-positions of the benzyl ring and a tertiary amine linked to a methoxypropanamine chain. However, commercial availability of this compound is currently discontinued, as indicated by CymitQuimica .

Properties

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.BrH/c1-10(9-15-2)14-8-11-5-12(16-3)7-13(6-11)17-4;/h5-7,10,14H,8-9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHSVNZTZUCZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=CC(=C1)OC)OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-45-3 | |

| Record name | Benzenemethanamine, 3,5-dimethoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination Pathway

The most widely reported method for synthesizing the free base N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine involves reductive amination between 3,5-dimethoxybenzaldehyde and 1-methoxy-2-propanamine (Figure 1).

Reaction Conditions

- Solvent: Methanol or ethanol

- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)

- Temperature: 25–50°C

- Time: 12–24 hours

Mechanistic Insights

The aldehyde undergoes nucleophilic attack by the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. The use of NaBH3CN ensures selective reduction of the imine without affecting the methoxy or dimethoxybenzyl groups.

Yield Optimization

- pH Control: Maintaining a mildly acidic pH (4–6) using acetic acid enhances imine formation and reduction efficiency.

- Molar Ratios: A 1:1.2 molar ratio of aldehyde to amine minimizes side products like tertiary amines.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | 85–90% |

| Reducing Agent | NaBH3CN | 88% |

| Temperature | 40°C | Maximizes reaction rate |

Alkylation of 3,5-Dimethoxybenzyl Halides

An alternative route involves alkylation of 3,5-dimethoxybenzyl bromide with 1-methoxy-2-propanamine (Figure 2).

Reaction Conditions

- Base: N-Ethyl-N,N-diisopropylamine (DIPEA) or potassium carbonate

- Solvent: N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)

- Temperature: 80–130°C

- Time: 3–6 hours

Industrial Scalability

- Continuous Flow Systems: Microreactors improve heat transfer and reduce reaction time to <1 hour.

- Purification: Crystallization from ethyl acetate/heptane yields >95% purity.

Challenges

- Side Reactions: Over-alkylation to tertiary amines occurs at elevated temperatures (>100°C).

- Solvent Selection: Polar aprotic solvents like NMP enhance solubility but require rigorous drying.

| Condition | Small-Scale Yield | Pilot-Scale Yield |

|---|---|---|

| NMP, 130°C, 3h | 76% | 68% |

| DMF, 100°C, 6h | 82% | 75% |

Hydrobromide Salt Formation

Acid-Base Neutralization

The free base is converted to the hydrobromide salt via treatment with hydrobromic acid (HBr).

Protocol

- Dissolve the free base in anhydrous diethyl ether or dichloromethane.

- Slowly add 48% w/w HBr in water under nitrogen atmosphere.

- Precipitate the salt by cooling to 0°C.

- Filter and wash with cold ether.

Critical Parameters

- Stoichiometry: A 1:1 molar ratio ensures complete protonation without excess acid.

- Moisture Control: Anhydrous conditions prevent hydrolysis of methoxy groups.

Yield and Purity

Comparative Analysis of Synthetic Methods

Cost-Benefit Evaluation

| Method | Advantages | Disadvantages |

|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Cost of reducing agents |

| Alkylation | Scalable, fewer byproducts | High-temperature requirements |

Environmental Impact

- Reductive Amination: Generates minimal waste (water as byproduct).

- Alkylation: Requires solvent recovery systems due to NMP’s toxicity.

Analytical Characterization

Structural Confirmation

Purity Assessment

Industrial Production Strategies

Batch Processing

- Reactor Type: Glass-lined steel reactors

- Cycle Time: 24–48 hours

- Output: 50–100 kg/batch

Continuous Manufacturing

- Microreactor Design: Corning Advanced-Flow™ reactors

- Throughput: 10 kg/hour

- Advantages: 30% reduction in solvent use and energy costs.

Emerging Methodologies

Enzymatic Catalysis

Recent studies explore lipase-catalyzed amidation for greener synthesis, though yields remain suboptimal (45–50%).

Photochemical Activation

UV-light-mediated reactions show promise for reducing reaction times but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

Chemistry: N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of methoxy-substituted benzylamines on cellular processes. It serves as a model compound to investigate the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets in biological systems. The methoxy groups on the benzene ring and the amine functionality allow the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide with compounds sharing structural motifs (methoxybenzyl groups, hydrobromide salts) or functional applications.

Table 1: Comparative Analysis of Structural and Functional Properties

Key Comparisons

Structural Analog: 3,5-Dimethoxybenzyl Bromide (3,5-DMBB)

- Both compounds share the 3,5-dimethoxybenzyl group. However, 3,5-DMBB replaces the methoxypropanamine chain with a bromide substituent.

- 3,5-DMBB’s crystal structure, resolved via powder X-ray diffraction (PXRD), reveals a planar aromatic ring with methoxy groups influencing packing efficiency . This suggests that this compound may exhibit similar steric and electronic properties but altered solubility due to its amine and hydrobromide components.

Functional Analog: N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide While structurally distinct (thiazole vs. propanamine backbone), both compounds contain methoxyaryl groups and hydrobromide salts. The thiazole derivative demonstrates cardioprotective efficacy, reducing smooth muscle contraction under hypoxia .

Application-Driven Analog: Isoxaben

- Isoxaben’s dimethoxybenzamide core contrasts with the target compound’s benzyl-propanamine structure, but both feature methoxyaryl motifs.

- Isoxaben’s role as a cellulose inhibitor underscores the versatility of dimethoxy groups in diverse applications (e.g., agrochemicals vs. materials science) .

Synthetic Considerations The synthesis of platinum/palladium complexes with bis(2,4-dimethoxybenzyl) ligands () demonstrates methoxybenzyl groups’ utility in coordinating metals for antimicrobial activity .

Biological Activity

N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₂₂BrNO₃

- Molecular Weight : 320.22 g/mol

- CAS Number : 1609403-45-3

The compound features a benzylamine derivative with methoxy groups that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The methoxy groups on the benzene ring enhance binding affinity through hydrogen bonding and other interactions, potentially modulating receptor activity or enzyme function.

Potential Targets:

- Sigma-1 Receptors : Recent studies suggest that compounds with similar structures may interact with sigma-1 receptors, which are implicated in neuroprotection and antidepressant effects .

- Enzymatic Pathways : The compound may influence enzymatic pathways related to neurotransmitter regulation and cellular signaling.

1. Neuropharmacological Effects

Preliminary studies indicate that this compound may exhibit neuropharmacological effects. Research has shown that related compounds can act as sigma-1 receptor ligands, offering potential therapeutic benefits in treating depression and anxiety disorders .

2. Antioxidant Properties

Some derivatives of methoxy-substituted benzylamines have demonstrated antioxidant activities, which could be relevant for protecting cells from oxidative stress. This property is significant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

3. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, as similar compounds have been investigated for their ability to inhibit bacterial growth and biofilm formation.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of methoxy-substituted compounds found that certain derivatives can significantly reduce neuronal apoptosis in vitro. This study highlights the potential of this compound in developing neuroprotective agents .

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide, and how can reaction yields be improved?

Methodological Answer: Synthesis optimization involves evaluating nucleophilic substitution or reductive amination strategies. For instance, coupling 3,5-dimethoxybenzylamine with 1-methoxy-2-propanamine precursors under controlled pH (e.g., 8–9) and temperature (40–60°C) may enhance yield. Catalysts like Pd/C for hydrogenation or NaBH for reduction should be tested. Monitor intermediates via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress . Purity can be improved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (H, C, DEPT-135) to confirm methoxy groups and benzyl proton environments.

- FT-IR for functional group analysis (C-O stretching at 1250–1050 cm, NH bending at 1600–1500 cm).

- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Thermogravimetric analysis (TGA) to assess hydrobromide stability under thermal stress .

Q. What analytical techniques are recommended for assessing purity and detecting impurities?

Methodological Answer:

- HPLC-DAD with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to resolve impurities. Set detection at 254 nm for aromatic moieties.

- Karl Fischer titration for moisture content analysis.

- Elemental analysis (CHNS) to validate stoichiometric Br content (~10.5% theoretical) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer: Address discrepancies by:

- Dose-response studies : Test the compound across a wide concentration range (nM to mM) in in vitro assays (e.g., cytotoxicity via MTT, enzyme inhibition via fluorescence).

- Receptor binding assays : Use radioligand displacement (e.g., H-labeled antagonists) to quantify affinity for serotonin or adrenergic receptors.

- Meta-analysis : Compare results with structurally analogous compounds (e.g., N-substituted benzylamines) to identify structure-activity relationships (SARs) .

Q. What strategies are effective for studying the compound’s mechanism of action in neurological models?

Methodological Answer:

- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with monoamine transporters or GPCRs. Validate with site-directed mutagenesis.

- Calcium imaging : Employ Fluo-4 AM in neuronal cell lines to assess intracellular Ca flux.

- Knockdown models : Use siRNA targeting candidate receptors (e.g., 5-HT) to confirm functional pathways .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

Methodological Answer:

- QSAR models : Train on logP, polar surface area (PSA < 90 Å), and molecular weight (<500 Da) to predict BBB penetration.

- MD simulations : Simulate lipid bilayer interactions using GROMACS to assess diffusion rates.

- In vitro BBB models : Validate predictions with parallel artificial membrane permeability assays (PAMPA-BBB) .

Q. What experimental controls are critical when investigating the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyzing degradation via LC-MS.

- Oxidative stress : Expose to HO (0.1–1 mM) and monitor byproduct formation.

- Light sensitivity : Conduct accelerated stability studies under ICH Q1B guidelines (UV light, 25°C/60% RH) .

Data Analysis and Theoretical Frameworks

Q. How should researchers interpret conflicting NMR or crystallographic data for this compound?

Methodological Answer:

- Dynamic NMR : Analyze temperature-dependent H NMR to detect conformational exchange (e.g., rotamers).

- X-ray crystallography : Compare unit cell parameters with Cambridge Structural Database entries. Refine using SHELXL for accurate bond angles .

Q. What statistical approaches are suitable for validating dose-dependent effects in preclinical studies?

Methodological Answer:

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- EC calculation : Fit dose-response curves using nonlinear regression (Hill equation) in GraphPad Prism.

- Power analysis : Ensure sample sizes (n ≥ 6) to detect ≥30% effect size with α = 0.05 .

Ethical and Methodological Considerations

Q. How can researchers align studies on this compound with ethical guidelines for preclinical testing?

Methodological Answer:

- 3R principles : Replace animal models with ex vivo tissue assays where possible.

- IACUC protocols : Submit detailed experimental designs (e.g., anesthesia, euthanasia methods) for approval.

- Data transparency : Share raw spectra, crystallographic data (CCDC deposit), and negative results in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.